1,1-Dimethoxycyclopentane

Description

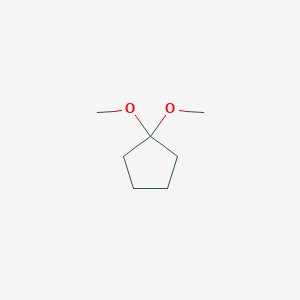

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWFDZMDKNQQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335145 | |

| Record name | 1,1-Dimethoxycyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-94-2 | |

| Record name | 1,1-Dimethoxycyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethoxy-cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethoxycyclopentane: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-dimethoxycyclopentane. It includes detailed information on its synthesis, reactivity, and spectroscopic characterization. The content is structured to serve as a practical resource for laboratory and development work.

Core Properties of this compound

This compound, also known as cyclopentanone (B42830) dimethyl ketal, is a cyclic ketal commonly used in organic synthesis as a protecting group for the cyclopentanone carbonyl functionality. Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it a valuable intermediate in multi-step synthetic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 931-94-2 | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 140 °C | [2] |

| Density | 0.95 g/mL at 20 °C | [2] |

| Refractive Index | 1.42 at 20 °C | [2] |

| Flash Point | 27.1 °C | |

| Solubility | Soluble in most organic solvents. |

Thermodynamic Properties

| Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (liquid) | -444.00 ± 1.00 | kJ/mol | [3] |

| Standard Enthalpy of Formation (gas) | -397.00 ± 2.00 | kJ/mol | [3] |

| Enthalpy of Vaporization | 44.5 ± 0.3 | kJ/mol | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed ketalization of cyclopentanone with methanol (B129727). To drive the equilibrium towards the product, a dehydrating agent or azeotropic removal of water is typically employed. Trimethyl orthoformate can serve as both a reactant and a dehydrating agent in this reaction.

Reaction Mechanism: Acid-Catalyzed Ketal Formation

The mechanism involves the initial protonation of the carbonyl oxygen of cyclopentanone, followed by nucleophilic attack of methanol to form a hemiketal. Subsequent protonation of the hydroxyl group and elimination of water leads to a resonance-stabilized oxonium ion, which is then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate yields the final product, this compound.

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of dimethyl ketals.

Materials:

-

Cyclopentanone

-

Methanol, anhydrous

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a solution of cyclopentanone in anhydrous methanol, add trimethyl orthoformate.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound. Below are the expected spectroscopic data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy (B1213986) protons and a multiplet for the cyclopentane (B165970) ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.1 | s | 6H | -OCH₃ |

| ~1.6-1.8 | m | 8H | -CH₂- (cyclopentane ring) |

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit three distinct signals corresponding to the methoxy carbons, the methylene (B1212753) carbons of the cyclopentane ring, and the quaternary ketal carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~110 | C(OCH₃)₂ |

| ~48 | -OCH₃ |

| ~35 | C3, C4 of cyclopentane ring |

| ~23 | C2, C5 of cyclopentane ring |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O stretching bands characteristic of an acetal.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (sp³) |

| 1150-1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a dimethyl ketal. The primary fragmentation pathway involves the loss of a methoxy group to form a stable oxonium ion.

| m/z | Relative Intensity (%) | Assignment |

| 130 | Moderate | [M]⁺ |

| 99 | High | [M - OCH₃]⁺ |

| 71 | Moderate | [M - OCH₃ - C₂H₄]⁺ |

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause serious eye damage.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H318: Causes serious eye damage.[1]

This guide provides a foundational understanding of this compound for its application in a research and development setting. For more detailed information, it is recommended to consult the referenced literature and safety data sheets.

References

An In-depth Technical Guide to 1,1-Dimethoxycyclopentane

CAS Number: 931-94-2 Synonyms: Cyclopentanone (B42830) Dimethyl Ketal, Cyclopentanone Dimethyl Acetal (B89532)

This technical guide provides a comprehensive overview of 1,1-dimethoxycyclopentane, a versatile acetal widely employed in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, safety information, spectroscopic data, and its application as a protecting group, complete with experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid.[1] It is a stable and effective protecting group for the ketone functionality of cyclopentanone, offering compatibility with a range of reaction conditions where the free ketone would be reactive.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [4][5] |

| Molecular Weight | 130.19 g/mol | [5] |

| Boiling Point | 140 °C | [5][6] |

| Density | 0.95 g/cm³ (at 20°C) | [5][6] |

| Refractive Index (n²⁰/D) | 1.42 | [5][6] |

| Flash Point | 27.1 °C | [7] |

| Purity | >96.0% (GC) | [1][5] |

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[4][5] It is also reported to cause serious eye damage and may be harmful if swallowed.[4] Personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids |

| Danger | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed |

| Serious Eye Damage |

| Danger | H318: Causes serious eye damage |

Data sourced from PubChem.[4]

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed by spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Reference(s) |

| ¹H NMR | Predicted (D₂O): δ 1.86 (m, 4H), 3.35 (s, 6H) | [8] |

| ¹³C NMR | Predicted: δ 23.5 (CH₂), 37.5 (CH₂), 49.5 (OCH₃), 109.0 (C(OR)₂) | [1][9] |

| IR Spectroscopy | Characteristic C-O stretching vibrations expected in the 1050-1250 cm⁻¹ region. | [10][11] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 130. Top Peak: m/z 101. Second Highest: m/z 99. Third Highest: m/z 67. | [4] |

Role in Organic Synthesis: A Protecting Group Strategy

The primary application of this compound in drug development and complex molecule synthesis is as a protecting group for the cyclopentanone carbonyl functional group.[2][3] Carbonyls are susceptible to attack by nucleophiles, such as Grignard reagents and hydrides.[2] By converting the ketone to a dimethyl ketal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of the molecule.[3] The ketal is stable under basic and nucleophilic conditions and can be readily removed (deprotected) by treatment with aqueous acid to regenerate the ketone.[2][12]

Mechanism of Ketal Formation and Deprotection

The formation of this compound from cyclopentanone is an acid-catalyzed process. The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack by methanol (B129727). This is followed by a second methanol addition and elimination of water to form the stable ketal.[12][13] The deprotection is the reverse of this process, initiated by protonation of a methoxy (B1213986) group, leading to the elimination of methanol and subsequent attack by water.[12]

Caption: Acid-catalyzed mechanism for ketal formation and hydrolysis.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and deprotection of this compound. These protocols are based on established methodologies in organic synthesis.

Synthesis of this compound

This procedure describes the formation of the dimethyl ketal from cyclopentanone using trimethyl orthoformate as both a reagent and a water scavenger.[12][13]

Materials:

-

Cyclopentanone

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Deprotection of this compound

This protocol describes the hydrolysis of the ketal to regenerate the ketone using aqueous acid. The example is adapted from the total synthesis of (+)-coronafacic acid.[14]

Materials:

-

This compound derivative (substrate)

-

Aqueous hydrochloric acid (e.g., 20%)

-

Ethyl acetate

-

Magnesium sulfate

-

Water

Procedure:

-

Dissolve the this compound-containing substrate in a suitable solvent.

-

Add aqueous hydrochloric acid (20%).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4 hours).[14]

-

Cool the solution to room temperature and partition between water and ethyl acetate.[14]

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[14]

-

The crude product can be purified by column chromatography to yield the deprotected cyclopentanone derivative.[14]

Application in Drug Development: Total Synthesis of (+)-Coronafacic Acid

A practical application of a cyclopentanone ketal protecting group is demonstrated in the enantioselective total synthesis of (+)-coronafacic acid, a phytotoxin component.[4][14] In this synthesis, a bicyclic ketone intermediate is protected as a ketal to allow for subsequent chemical transformations on other parts of the molecule.[14]

In the synthesis by Jung and co-workers, the ketal-protected coronafacic methyl ester (compound 13 in their scheme) is synthesized.[14] The final step of the synthesis involves the simultaneous deprotection of the ketal and hydrolysis of the methyl ester.[14] This is achieved by refluxing the protected intermediate with aqueous hydrochloric acid to yield the natural product, (+)-coronafacic acid (5 ).[14] This example highlights the utility of the ketal as a robust protecting group that can be removed under conditions that also effect another desired transformation, thereby increasing the efficiency of the synthesis.

Caption: Final deprotection step in the total synthesis of (+)-coronafacic acid.[14]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a stable and reliable protecting group for the cyclopentanone carbonyl. Its ease of formation and removal, coupled with its stability to a wide range of reagents, makes it an important tool for multi-step syntheses of complex molecules, including natural products relevant to drug discovery. The protocols and data presented in this guide are intended to provide researchers with the necessary information for the effective utilization of this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Synthesis of (+)-coronafacic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Khan Academy [khanacademy.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 11. srd.nist.gov [srd.nist.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Collection - Synthesis of (+)-Coronafacic Acid - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 14. Synthesis of (+)-Coronafacic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopentanone Dimethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanone (B42830) dimethyl ketal, also known as 2,2-dimethoxycyclopentane, is a valuable protecting group for the carbonyl functionality of cyclopentanone in multi-step organic syntheses. Its stability under neutral and basic conditions, coupled with its facile deprotection under acidic conditions, makes it an essential tool for chemists. This technical guide provides a comprehensive overview of the synthesis of cyclopentanone dimethyl ketal, including a detailed experimental protocol. Furthermore, it outlines the key characterization techniques and expected analytical data for this compound.

Introduction

In the realm of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the selective protection and deprotection of functional groups is of paramount importance. Ketones, being susceptible to nucleophilic attack, often require protection to prevent unwanted side reactions. The formation of a ketal, specifically a dimethyl ketal from the reaction of a ketone with methanol (B129727), is a common and effective strategy. This guide focuses on the synthesis and characterization of cyclopentanone dimethyl ketal, a frequently utilized protected form of cyclopentanone.

Synthesis of Cyclopentanone Dimethyl Ketal

The synthesis of cyclopentanone dimethyl ketal proceeds via an acid-catalyzed nucleophilic addition of two equivalents of methanol to the carbonyl group of cyclopentanone. The reaction is an equilibrium process, and to drive it towards the formation of the ketal, the water generated as a byproduct must be removed.

Reaction Mechanism

The formation of the dimethyl ketal occurs in a stepwise manner:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Deprotonation: A base (such as another molecule of methanol) removes a proton from the attacking oxygen, forming a hemiketal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent methoxy (B1213986) group, leading to the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting intermediate yields the cyclopentanone dimethyl ketal and regenerates the acid catalyst.

Experimental Protocol

This protocol is a representative procedure for the synthesis of cyclopentanone dimethyl ketal.

Materials:

-

Cyclopentanone

-

Methanol (anhydrous)

-

Trimethyl orthoformate (optional, as a dehydrating agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid, or a strongly acidic ion-exchange resin)

-

Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Brine solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if not using a chemical dehydrating agent)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add cyclopentanone (1.0 eq).

-

Add a significant excess of anhydrous methanol (10-20 eq). The large excess of methanol helps to drive the equilibrium towards the product.

-

Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 eq of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, water will be collected as an azeotrope with the solvent. If using a chemical dehydrating agent like trimethyl orthoformate (1.1-1.2 eq), it will react with the water formed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the cyclopentanone is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a small amount of a weak base, such as anhydrous sodium bicarbonate, or by washing with a saturated sodium bicarbonate solution.

-

Remove the excess methanol using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude cyclopentanone dimethyl ketal by fractional distillation under reduced pressure.

Quantitative Data

The yield of cyclopentanone dimethyl ketal can vary depending on the specific reaction conditions, including the catalyst used, the efficiency of water removal, and the purification method.

| Parameter | Value | Reference |

| Typical Yield | 70-90% | General expectation for ketalization reactions |

Characterization of Cyclopentanone Dimethyl Ketal

The structure and purity of the synthesized cyclopentanone dimethyl ketal are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of cyclopentanone dimethyl ketal is expected to show two main signals:

-

A singlet corresponding to the six protons of the two equivalent methoxy groups (-OCH₃).

-

Multiplets corresponding to the eight protons of the cyclopentane (B165970) ring. Due to the symmetry of the molecule, the protons on carbons 3 and 5, and on carbons 4, will be chemically equivalent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton:

-

A signal for the quaternary ketal carbon (C-2).

-

A signal for the two equivalent methoxy carbons (-OCH₃).

-

Signals for the carbons of the cyclopentane ring. Due to symmetry, carbons 3 and 5, and carbon 4 will be equivalent.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.1 - 3.3 | Singlet | 6H |

| -CH₂- (ring) | 1.6 - 1.9 | Multiplet | 8H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 (ketal carbon) | 108 - 112 |

| -OCH₃ | 48 - 52 |

| C-3, C-5 | 35 - 39 |

| C-4 | 22 - 26 |

Note: These are predicted chemical shifts based on typical values for similar structures and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of cyclopentanone dimethyl ketal is the absence of the strong carbonyl (C=O) stretching absorption that is characteristic of the starting material, cyclopentanone (typically around 1740 cm⁻¹). Instead, the spectrum will be dominated by C-O and C-H stretching and bending vibrations.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-O (ether) | 1050 - 1150 (strong) |

| C-H (sp³) | 2850 - 3000 |

| C-H bending | 1350 - 1480 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For cyclopentanone dimethyl ketal (C₇H₁₄O₂), the expected molecular weight is approximately 130.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. Common fragmentation patterns for ketals involve the loss of a methoxy group (-OCH₃) or methanol (CH₃OH).

| m/z | Possible Fragment |

| 130 | [M]⁺ |

| 99 | [M - OCH₃]⁺ |

| 98 | [M - CH₃OH]⁺ |

Signaling Pathways and Biological Activity

Cyclopentanone dimethyl ketal is primarily used as a synthetic intermediate and a protecting group. To date, there is no significant body of research indicating its involvement in specific biological signaling pathways or notable biological activity. Its utility lies in its chemical stability and its role in facilitating the synthesis of more complex, biologically active molecules.

Experimental and Logical Workflows

Synthesis Workflow

The general workflow for the synthesis and purification of cyclopentanone dimethyl ketal can be visualized as follows:

Caption: General workflow for the synthesis and purification of cyclopentanone dimethyl ketal.

Logical Relationship of Ketal Formation

The formation of a ketal is a reversible, equilibrium-driven process. The key logical relationship for a successful synthesis is the manipulation of this equilibrium.

Caption: Logical relationship for driving the equilibrium towards ketal formation.

Conclusion

The synthesis of cyclopentanone dimethyl ketal is a straightforward yet crucial procedure in organic synthesis, providing an effective means to protect the carbonyl group of cyclopentanone. The success of the synthesis relies on the effective removal of water to drive the reaction equilibrium to favor the product. Characterization of the final product is readily achieved through standard spectroscopic techniques, with the absence of a carbonyl stretch in the IR spectrum and the appearance of characteristic methoxy signals in the NMR spectra serving as key indicators of successful ketal formation. This guide provides the essential technical information for researchers and scientists to confidently synthesize and characterize this important synthetic intermediate.

Spectroscopic Profile of 1,1-Dimethoxycyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethoxycyclopentane (CAS No. 931-94-2), a key building block and protecting group in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure

The chemical structure of this compound is presented below, illustrating the arrangement of atoms within the molecule.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.15 | s | 6H | 2 x -OCH₃ |

| 1.65 - 1.75 | m | 4H | 2 x -CH₂- (adjacent to C(OCH₃)₂) |

| 1.50 - 1.60 | m | 4H | 2 x -CH₂- (beta to C(OCH₃)₂) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 109.5 | C | C(OCH₃)₂ |

| 48.5 | CH₃ | 2 x -OCH₃ |

| 37.0 | CH₂ | 2 x -CH₂- (adjacent to C(OCH₃)₂) |

| 23.5 | CH₂ | 2 x -CH₂- (beta to C(OCH₃)₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1150 - 1085 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 129 | 5 | [M-H]⁺ |

| 99 | 100 | [M-OCH₃]⁺ |

| 71 | 30 | [C₅H₇O]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

NMR Spectroscopy

-

Sample Preparation : A small quantity of this compound was dissolved in a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition : ¹H and ¹³C NMR spectra were acquired on a Fourier Transform NMR spectrometer. For ¹H NMR, the instrument was typically operated at a frequency of 90 MHz. For ¹³C NMR, a frequency of 22.5 MHz was commonly used.

-

Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

-

Sample Preparation : A thin film of neat liquid this compound was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum was acquired prior to the sample scan to correct for atmospheric and instrumental interferences.

-

Data Presentation : The spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction : The volatile liquid sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization : Electron Ionization (EI) was employed, with an electron energy of 70 eV.

-

Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a magnetic sector or quadrupole mass analyzer.

-

Detection : The ion abundance was measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of an organic compound such as this compound is depicted in the following diagram.

Caption: A generalized workflow for spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for this compound, serving as a valuable resource for its application in synthetic chemistry and drug development. The presented data facilitates the unambiguous identification and characterization of this important chemical compound.

Molecular structure and formula of 1,1-Dimethoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of 1,1-dimethoxycyclopentane. It includes detailed information on its synthesis, spectroscopic characterization, and physical properties, presented in a format tailored for scientific and research applications.

Molecular Structure and Identification

This compound, also known as cyclopentanone (B42830) dimethyl acetal (B89532), is a cyclic acetal. Its structure consists of a five-membered cyclopentane (B165970) ring where the carbonyl carbon of the parent ketone (cyclopentanone) has been converted into an acetal functional group by the addition of two methoxy (B1213986) groups.

-

Molecular Formula: C₇H₁₄O₂[1]

-

IUPAC Name: this compound[2]

-

CAS Number: 931-94-2

-

Synonyms: Cyclopentanone dimethyl ketal

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature. A summary of its key quantitative physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 130.19 g/mol | |

| Boiling Point | 140 °C | [1] |

| Density | 0.95 g/cm³ (at 20/20 °C) | |

| Refractive Index | 1.42 | |

| Flash Point | 27.1 °C | [1] |

| Vapor Pressure | 9.25 mmHg at 25°C | [1] |

| LogP | 1.54950 | [1] |

| Physical State | Liquid (at 20 °C) |

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of cyclopentanone. This reaction can be carried out using either an excess of methanol (B129727) or, more efficiently, with trimethyl orthoformate, which also acts as a dehydrating agent to drive the reaction to completion.

General Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on a well-established procedure for the synthesis of similar acetals.[3]

Materials:

-

Cyclopentanone

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (solid)

-

Anhydrous sodium sulfate

-

Dichloromethane (B109758) (or other suitable solvent for extraction)

Procedure:

-

To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the careful addition of solid sodium bicarbonate until the acid is neutralized.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification of this compound can be achieved by distillation under reduced pressure.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two equivalent methoxy groups (-OCH₃) and multiplets for the eight protons of the cyclopentane ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the quaternary acetal carbon (C(OCH₃)₂), a signal for the two equivalent methoxy carbons (-OCH₃), and signals for the carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O stretching bands characteristic of acetals, typically in the region of 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available in the NIST WebBook.[4][5] The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of methoxy groups or parts of the cyclopentane ring.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of synthesized this compound.

Caption: Characterization workflow for this compound.

Solubility

Safety Information

This compound is a flammable liquid and vapor.[2] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Reaction mechanisms involving 1,1-Dimethoxycyclopentane

An In-depth Technical Guide to the Reaction Mechanisms of 1,1-Dimethoxycyclopentane

Introduction

This compound, also known as cyclopentanone (B42830) dimethyl ketal, is a vital organic compound with the chemical formula C₇H₁₄O₂.[1][2] It is a colorless liquid at room temperature, recognized for its role as a versatile building block and, most critically, as a protecting group for the cyclopentanone carbonyl functionality in multi-step organic synthesis.[1][3] The conversion of the cyclopentanone carbonyl group into a dimethyl ketal renders it inert to a wide array of nucleophilic and basic reaction conditions.[1] This protective strategy is paramount in the synthesis of complex molecules, including natural products and pharmaceuticals like Quinbolone and mycolactones, where selective chemical manipulation of other functional groups is required.[1] The ketal can be readily removed (deprotected) via acid-catalyzed hydrolysis to regenerate the original ketone.[1] This guide provides a detailed examination of the core reaction mechanisms involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [2][4][5] |

| Molecular Weight | 130.19 g/mol | [1][2][3] |

| CAS Number | 931-94-2 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 140 °C | [1][6] |

| Density | 0.95 g/cm³ | [1][7] |

| Refractive Index | 1.42 - 1.43 | [1][7] |

| Flash Point | 27.1 °C | [7] |

Core Reaction Mechanisms

The principal reactions involving this compound are its formation (ketalization) from cyclopentanone and its cleavage (hydrolysis) back to the parent ketone. These acid-catalyzed processes are reversible and central to its application as a protecting group.

Ketalization: Synthesis of this compound

The formation of this compound is an acid-catalyzed nucleophilic addition reaction between cyclopentanone and two equivalents of methanol (B129727). The reaction is reversible, and to drive the equilibrium toward the product, the water generated must be removed.[1]

Mechanism: The reaction proceeds through several key steps:

-

Protonation of Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to a base (e.g., another methanol molecule), forming a hemiacetal.

-

Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxocarbenium ion.[1]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the oxocarbenium ion.

-

Deprotonation: The final deprotonation step yields the this compound ketal and regenerates the acid catalyst.

Hydrolysis: Deprotection to Cyclopentanone

The hydrolysis of this compound is the reverse of ketalization and is used to deprotect the carbonyl group. This reaction is also acid-catalyzed and requires the presence of excess water to shift the equilibrium towards the reactants (cyclopentanone and methanol).[1][8]

Mechanism: The mechanism mirrors the reverse of the formation pathway:

-

Protonation of Methoxy (B1213986) Oxygen: An acid catalyst protonates one of the methoxy groups, converting it into a good leaving group (methanol).[1][8]

-

Elimination of Methanol: The protonated methoxy group departs as methanol, generating a resonance-stabilized oxocarbenium ion.[1]

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic oxocarbenium ion.

-

Deprotonation: A proton is transferred to a base, forming a hemiacetal.

-

Protonation of Second Methoxy Group: The remaining methoxy group is protonated.

-

Elimination of Methanol: The second molecule of methanol is eliminated, forming a protonated ketone.

-

Final Deprotonation: Deprotonation yields cyclopentanone and regenerates the acid catalyst.[8]

Transketalization

Transketalization is an acid-catalyzed equilibrium process where this compound can exchange its methoxy groups with other alcohols, typically diols, to form cyclic ketals.[1] This reaction is also driven by the removal of a volatile byproduct, in this case, methanol.

Quantitative Data Summary

Table 2: Illustrative Ketalization Yields of Cyclohexanone (B45756) with Methanol

| Catalyst | Reaction Time (h) | Yield (%) | Notes |

| CeMg-Y Zeolite | 1 | 66.7 | Reaction reaches equilibrium within 60 minutes.[9] |

| CeMg-Y Zeolite | 50 | 80.5 | Slight increase in yield over extended time.[9] |

| K-10 Montmorillonite | 1 | ~69.8 | Similar initial yield to CeMg-Y.[9] |

| 0.1 mol % HCl | 12 | 93 (GC) | Reaction with trimethyl orthoformate at ambient temp.[10] |

Experimental Protocols

Protocol 1: General Procedure for Ketalization of Cyclopentanone

This protocol describes a general method for the synthesis of this compound using an acid catalyst and a dehydrating agent.

Materials:

-

Cyclopentanone

-

Methanol (anhydrous)

-

Trimethyl orthoformate (or a Dean-Stark apparatus with toluene)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or concentrated HCl)

-

Sodium bicarbonate (or other weak base for neutralization)

-

Anhydrous sodium sulfate (B86663) (or magnesium sulfate) for drying

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-20 eq).

-

Add trimethyl orthoformate (1.2-1.5 eq) which acts as both a reagent and a water scavenger.[1][11] Alternatively, use an azeotropic solvent like toluene (B28343) and a Dean-Stark trap to physically remove water.[1][12]

-

Add a catalytic amount of an acid catalyst (e.g., 0.01-0.1 eq of p-TsOH or a few drops of concentrated HCl).[10][11]

-

Stir the mixture at room temperature or gently reflux (if using a Dean-Stark trap) and monitor the reaction progress using GC or TLC.[9][10]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

If necessary, extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.[11]

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis (Deprotection)

This protocol outlines the deprotection of this compound back to cyclopentanone.

Materials:

-

This compound

-

Water

-

Aqueous acid solution (e.g., 1M HCl or dilute H₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or THF.

-

Add an excess of aqueous acid (e.g., 1M HCl). The use of a large excess of water drives the equilibrium toward the hydrolysis products.[8]

-

Stir the mixture at room temperature. The reaction is typically rapid.

-

Monitor the disappearance of the starting material by GC or TLC.

-

Upon completion, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the cyclopentanone product with an organic solvent (e.g., 2-3 times with diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent via rotary evaporation to yield the crude cyclopentanone, which can be further purified by distillation if necessary.

Role in Synthetic Strategy: A Protecting Group

The primary application of this compound chemistry is the protection of the cyclopentanone carbonyl group. Ketals are stable under basic, nucleophilic, and reductive conditions, which allows for selective transformations at other functional groups within a complex molecule.[1] For instance, a molecule containing both a ketone and an ester can be selectively reduced at the ester using LiAlH₄ after the ketone is protected as a ketal.

Reactions with strong nucleophiles like Grignard reagents typically do not affect the ketal group under standard conditions.[13][14] The Grignard reagent will selectively react with other electrophilic centers, such as esters or halides, leaving the protected carbonyl untouched. The ketone is then regenerated in a final acidic workup step.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][2] It should be handled with care in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Use of non-sparking tools and precautionary measures against static discharge are recommended. It may cause serious eye damage and can be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn during handling. Store in a tightly closed container in a cool, well-ventilated place.

References

- 1. This compound|Cyclopentanone Dimethylketal [benchchem.com]

- 2. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 931-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Stability and Reactivity of 1,1-Dimethoxycyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 1,1-dimethoxycyclopentane (CAS 931-94-2). As a valuable ketal and protecting group in organic synthesis, a thorough understanding of its properties is crucial for its effective application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This document consolidates available data on its physical and chemical properties, stability under various conditions, and key reactions such as hydrolysis, oxidation, and thermal decomposition. Detailed experimental protocols for its synthesis and primary reactions are provided, alongside visualizations of key chemical pathways to facilitate a deeper understanding of its behavior.

Introduction

This compound, also known as cyclopentanone (B42830) dimethyl ketal, is a cyclic ketal with the chemical formula C₇H₁₄O₂.[1][2] It is a colorless to almost colorless clear liquid at room temperature.[2][3] Its primary utility in organic chemistry stems from its function as a protecting group for the carbonyl moiety of cyclopentanone. This protection strategy is essential in multi-step syntheses where the reactivity of a ketone needs to be temporarily masked to allow for selective transformations at other sites within a molecule. The stability of the ketal functional group under specific conditions, and the ability to deprotect it efficiently, are key to its successful application. This guide delves into the specifics of its stability and reactivity, providing a foundational resource for chemists in academia and industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number | 931-94-2 | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 140 °C | [1] |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | 1.42 | [1] |

| Purity (typical) | >96.0% (GC) | [2][3] |

Stability Profile

The stability of this compound is highly dependent on the chemical environment, particularly the pH.

pH Stability

Like other acetals and ketals, this compound exhibits high stability under neutral and basic conditions. This stability allows for its use as a protecting group in reactions involving strong bases, nucleophiles, and hydrides.

However, it is highly susceptible to hydrolysis under acidic conditions. The acid-catalyzed cleavage of the ketal regenerates the parent carbonyl compound, cyclopentanone, and methanol (B129727). This reactivity is fundamental to its role as a protecting group, as the deprotection step is typically achieved by treatment with aqueous acid. The rate of hydrolysis is significantly influenced by the pH of the medium, with faster decomposition observed at lower pH values.

Thermal Stability

Table 2: Arrhenius Parameters for the Thermal Decomposition of 1,1-Dimethoxycyclohexane (as an analogue)

| Parameter | Value | Units | Reference |

| Log(A) | 13.82 ± 0.07 | s⁻¹ | [4] |

| Activation Energy (Ea) | 193.9 ± 1.0 | kJ mol⁻¹ | [4] |

Note: This data is for a close structural analog and should be used as an estimation for the thermal behavior of this compound.

Oxidative Stability

Ketals are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under vigorous conditions can lead to the cleavage of the C-O bonds. Specific studies on the oxidation of this compound are limited. In general, the oxidation of the parent ketone, cyclopentanone, with strong oxidizing agents can lead to ring-opening and the formation of dicarboxylic acids.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of the ketal functional group.

Hydrolysis (Deprotection)

The most significant reaction of this compound is its acid-catalyzed hydrolysis to yield cyclopentanone and methanol. This reaction is the basis for its removal as a protecting group. The mechanism involves the protonation of one of the methoxy (B1213986) groups, followed by the departure of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields a hemiacetal, which further hydrolyzes to the ketone.

The kinetics of ketal hydrolysis are influenced by the stability of the carbocation intermediate. Ketals derived from ketones, such as this compound, hydrolyze faster than acetals derived from aldehydes due to the formation of a more stable tertiary oxocarbenium ion.[1]

References

A Technical Guide to 1,1-Dimethoxycyclopentane for Researchers and Drug Development Professionals

Introduction: 1,1-Dimethoxycyclopentane, also known as Cyclopentanone (B42830) Dimethyl Ketal, is a valuable reagent in organic synthesis. Functioning as a protected form of cyclopentanone, it serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its primary utility lies in its role as a protecting group for the ketone functional group of cyclopentanone, allowing for selective reactions at other sites of a molecule. This guide provides an in-depth overview of its commercial availability, key properties, and practical applications for professionals in research and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of major chemical suppliers, ensuring a stable supply chain for research and manufacturing purposes. It is typically offered in differing grades of purity and quantities, ranging from milliliters for laboratory research to larger quantities for bulk manufacturing. Key suppliers include TCI Chemicals, American Custom Chemicals Corporation, and AK Scientific.[1] These suppliers provide the compound with purities generally ranging from 95% to over 96% (GC).[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 931-94-2 | [3][4] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.19 g/mol | [2][3][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| Boiling Point | 140 °C | [1][3] |

| Density | 0.95 g/cm³ | [1] |

| Refractive Index | 1.43 | [1] |

| Flash Point | 27.1 °C | [1] |

| UN Number | 3271 | [3][6] |

Table 2: Comparison of Commercial Offerings

| Supplier | Purity Specification | Available Quantities |

| TCI (Tokyo Chemical Industry) | >96.0% (GC) | 1mL, 5mL |

| American Custom Chemicals Corp. | 95.00% | 10g |

| AK Scientific | Not specified | 1mL |

Disclaimer: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Applications in Synthesis

The principal application of this compound is as a protecting group for the carbonyl group of cyclopentanone. This protection strategy is crucial in multi-step syntheses where the ketone functionality would otherwise interfere with reagents intended for other parts of the molecule. The dimethyl acetal (B89532) is stable under neutral or basic conditions but can be readily removed under acidic conditions to regenerate the parent ketone.

Beyond its role as a protecting group, it can undergo specific reactions. For instance, it can react with trimethylsilane (B1584522) in the presence of trimethylsilyl (B98337) triflate to form the corresponding ether.[7] It is also capable of undergoing propargylation and allylation in the presence of indium to yield homoallylic or homopropargylic alcohols.[7]

Experimental Protocols

Protocol: Acid-Catalyzed Deprotection of this compound to Yield Cyclopentanone

This protocol outlines a general method for the hydrolytic cleavage of the dimethyl acetal to regenerate cyclopentanone, a common step in synthetic workflows.

Materials:

-

This compound

-

Deionized Water

-

2M Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (Saturated Solution)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Thin Layer Chromatography (TLC) plate (Silica gel)

-

Appropriate solvent system for TLC (e.g., 10% Ethyl Acetate in Hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a 9:1 mixture of acetone and water.

-

Acid Addition: While stirring at room temperature, add a catalytic amount of 2M hydrochloric acid (approximately 2-5 mol%).

-

Reaction Monitoring: Monitor the reaction's progress by TLC.[8] Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (corresponding to cyclopentanone) indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, quench the acid by adding a saturated solution of sodium bicarbonate until the bubbling ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether (3 x 20 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude cyclopentanone product.

-

Purification (if necessary): The crude product can be purified further by distillation if required.

Logical Workflow for Procurement and Utilization

For researchers, the process from identifying the need for a chemical to its final use involves several critical steps. The following diagram illustrates a typical workflow for procuring and utilizing a reagent like this compound in a research and development environment.

Caption: A logical workflow for the procurement and utilization of a chemical reagent.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 96.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 1,1-Dimethoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1,1-Dimethoxycyclopentane (CAS No. 931-94-2). The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. This guide is intended for laboratory personnel and professionals who handle this chemical.

Section 1: Chemical Identification

-

IUPAC Name: this compound[1]

-

Synonyms: Cyclopentanone Dimethylketal, Cyclopentanone dimethyl acetal[1][2][3]

-

Appearance: Colorless to almost colorless clear liquid[2][3][5]

Section 2: Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior and potential hazards under various laboratory conditions.

| Property | Value | Source |

| Molecular Weight | 130.18 g/mol | [1] |

| Purity | >96.0% (GC) | [2][3] |

| Enthalpy of Vaporization | 44.50 ± 0.30 kJ/mol | [8] |

| Enthalpy of Formation (Liquid) | -444.00 ± 1.00 kJ/mol | [8] |

| Octanol/Water Partition Coeff. | 1.550 (logP) | [8] |

Section 3: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It is a highly flammable liquid and vapor, is harmful if swallowed, and causes serious eye damage.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1] |

The following diagram illustrates the hazard communication workflow, from GHS pictograms to the corresponding hazard statements and essential precautionary measures.

Caption: GHS Hazard Communication Workflow for this compound.

Section 4: Handling and Storage

Precautions for Safe Handling

Proper handling techniques are essential to minimize exposure and prevent accidents.

-

Avoid contact with skin, eyes, and clothing.[9]

-

Ensure adequate ventilation, preferably with local exhaust.[4][9]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[9][10] No smoking.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][9]

Conditions for Safe Storage

-

Store in a cool, well-ventilated place.[5]

-

Store away from incompatible materials such as oxidizing agents.[5]

Section 5: Exposure Controls and Personal Protection

Engineering Controls

-

Use adequate ventilation to keep airborne concentrations low. Ensure eyewash stations and safety showers are close to the workstation.[11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following flowchart provides guidance on selecting PPE based on the handling task.

Caption: Personal Protective Equipment (PPE) Selection Flowchart.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][11]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

Section 6: First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice if you feel unwell.[9]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] If skin irritation occurs, get medical advice.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention.[9]

-

If Swallowed: Rinse mouth.[9] Call a POISON CENTER or doctor if you feel unwell.[11]

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[9][12]

-

Specific Hazards: The product is a highly flammable liquid and vapor.[1][2][5][10] Vapors can accumulate in low areas and may form explosive concentrations.[12] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

Section 8: Accidental Release Measures

Experimental Protocol for Spill Cleanup

A systematic approach is required to safely manage a spill of this compound.

-

Immediate Isolation and Ventilation:

-

Don Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat or apron. If vapors are significant, use respiratory protection.[4]

-

-

Containment:

-

Prevent the spill from spreading and from entering drains.[9][12]

-

Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spillage.

-

-

Cleanup and Collection:

-

Collect the spilled material and absorbent into a suitable, sealed container for disposal.[12] Use non-sparking tools for this process.

-

-

Disposal:

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

-

The following diagram outlines the logical workflow for responding to an accidental spill.

Caption: Logical Workflow for Spill Response Protocol.

Section 9: Stability and Reactivity

-

Reactivity: No specific data is available, but it is expected to be reactive with oxidizing agents.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.[9]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[11]

Section 10: Toxicological Information

-

Acute Oral Toxicity: Classified as harmful if swallowed (Acute Toxicity, Category 4).[1][4]

-

Skin Corrosion/Irritation: May cause skin irritation upon prolonged contact.

-

Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[1][4] Direct contact can result in irreversible damage.

-

Other Hazards: No other specific toxicological data such as carcinogenicity, mutagenicity, or reproductive toxicity were identified in the provided search results.

References

- 1. 1,1-Dimethoxy-cyclopentane | C7H14O2 | CID 523052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 931-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound | 931-94-2 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound (CAS 931-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. This compound|Cyclopentanone Dimethylketal [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. 1,1-DIMETHOXYCYCLOHEXANE - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 1,1-Dimethoxycyclopentane as a Protecting Group for Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective transformation of a single functional group in the presence of others is a paramount challenge. Ketones, being highly reactive functional groups, often require temporary masking or "protection" to prevent undesired side reactions. 1,1-Dimethoxycyclopentane, the dimethyl ketal of cyclopentanone (B42830), serves as an effective protecting group for the ketone functionality. This strategy involves the conversion of the reactive carbonyl group into a significantly less reactive ketal. This acetal (B89532) linkage is stable to a wide range of nucleophilic and basic conditions, thereby allowing for chemical modifications at other sites of the molecule. The original ketone can be readily regenerated by acid-catalyzed hydrolysis, a process known as deprotection.

Applications in Organic Synthesis

The use of this compound as a protecting group is a cornerstone in synthetic strategies where the ketone's reactivity would otherwise interfere with desired transformations. Key applications include:

-

Nucleophilic Additions: Protection of a ketone allows for selective nucleophilic attack at other electrophilic centers, such as esters or halides, within the same molecule.

-

Organometallic Reactions: In reactions involving highly basic and nucleophilic organometallic reagents like Grignard or organolithium reagents, protecting the ketone functionality is crucial to prevent their consumption by the carbonyl group.

-

Reductions: The selective reduction of other functional groups, for instance, the reduction of an ester to an alcohol using hydride reagents, can be achieved in the presence of a protected ketone.

-

Base-Mediated Reactions: The stability of the dimethyl ketal under basic conditions permits reactions such as enolate formation and subsequent alkylation at other positions in the molecule without affecting the protected carbonyl.

Experimental Protocols

Protocol 1: Protection of a Ketone as a Dimethyl Ketal

This protocol describes a general procedure for the protection of a ketone, using cyclopentanone as an example, to form this compound. The reaction is typically catalyzed by an acid and driven to completion by the removal of water, often facilitated by the use of trimethyl orthoformate.

Materials:

-

Cyclopentanone

-

Methanol (B129727) (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (TsOH) or other acid catalyst (e.g., HCl, H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

To a stirred solution of the ketone (1.0 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2-1.5 equivalents).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 12 hours.[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Remove the methanol under reduced pressure.

-

Partition the residue between an organic solvent (e.g., diethyl ether) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude dimethyl ketal.

-

If necessary, purify the product by distillation.

Protocol 2: Deprotection of a Dimethyl Ketal

This protocol outlines a general method for the acid-catalyzed hydrolysis of a dimethyl ketal to regenerate the parent ketone.

Materials:

-

This compound (or other dimethyl ketal)

-

Water

-

Dilute aqueous acid (e.g., 1M HCl, dilute H₂SO₄, or a solution of p-TsOH in acetone/water)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

Dissolve the dimethyl ketal (1.0 equivalent) in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

-

Stir the reaction mixture at room temperature. The deprotection is often rapid and can be monitored by TLC or GC.

-

Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected ketone.

-

Purify the product by distillation or chromatography if necessary.

Quantitative Data

The efficiency of dimethyl ketal formation is dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative data for the protection of various ketones.

| Ketone | Reagents | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Cyclohexanone | CH(OCH₃)₃ | HCl (0.1) | Methanol | 0.5 | >99 (GC) | [ACS Omega 2018, 3, 4974] |

| Acetophenone | CH(OCH₃)₃ | HCl (0.1) | Methanol | 12 | 93 (isolated) | [ACS Omega 2018, 3, 4974] |

| Benzophenone | CH(OCH₃)₃ | HCl (0.1) | Methanol | 24 | 85 (isolated) | [ACS Omega 2018, 3, 4974] |

| Various Aldehydes & Ketones | HC(OMe)₃ | TsOH | Methanol | 1-12 | 91-100 | SynArchive |

Table 1: Conditions for Dimethyl Ketal Protection of Various Ketones.

Deprotection conditions are generally mild, with various acid catalysts being effective.

| Protected Carbonyl | Reagents | Solvent | Time | Yield (%) | Reference |

| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 5 min | Quantitative | Synlett, 2007, 283 |

| Various Acetals/Ketals | Er(OTf)₃ (cat.) | Wet Nitromethane | - | High | Synthesis, 2004, 496 |

| Various Acetals/Ketals | I₂ (cat.) | - | Minutes | Excellent | J. Org. Chem. 2004, 69, 8932 |

Table 2: Selected Conditions for the Deprotection of Acetals and Ketals.

Chemoselectivity

A key advantage of using methanol for protection is the potential for chemoselectivity. Aldehydes are generally more reactive towards acetal formation than ketones. This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone under carefully controlled conditions.

Visualizations

Reaction Workflows

Caption: General experimental workflow for ketone protection, subsequent reaction, and deprotection.

Signaling Pathways (Reaction Mechanisms)

Caption: Acid-catalyzed mechanism for the formation of a dimethyl ketal.

Caption: Acid-catalyzed mechanism for the hydrolysis of a dimethyl ketal.

References

Acetalization of cyclopentanone using methanol and acid catalyst

Introduction